molecular formula C19H18N2O5 B11481554 N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11481554
M. Wt: 354.4 g/mol
InChI Key: YPHZWFASTOKVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and oxazole groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxazole ring can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,3-dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide: Differing by the presence of a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

    N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group, which can impact its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H18N2O5/c1-23-13-9-7-12(8-10-13)15-11-17(26-21-15)19(22)20-14-5-4-6-16(24-2)18(14)25-3/h4-11H,1-3H3,(H,20,22)

InChI Key

YPHZWFASTOKVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.